molecular formula C17H11ClN2O2 B4112476 3-(6-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one

3-(6-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one

Cat. No.: B4112476
M. Wt: 310.7 g/mol
InChI Key: KKETUAFMJXYLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-7-methyl-3,3’-biindole-2,2’(1H,1’H)-dione is a synthetic organic compound belonging to the class of biindoles. Biindoles are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure with two indole units connected through a central dione moiety, substituted with chlorine and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-3,3’-biindole-2,2’(1H,1’H)-dione typically involves the following steps:

    Formation of Indole Units: The indole units can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Coupling of Indole Units: The two indole units are then coupled through a central dione moiety. This can be achieved using oxidative coupling reactions.

    Substitution Reactions: The chlorine and methyl groups are introduced through electrophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-3,3’-biindole-2,2’(1H,1’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-3,3’-biindole-2,2’(1H,1’H)-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-methylindole: A simpler analog with similar substitution patterns.

    3,3’-biindole-2,2’(1H,1’H)-dione: The parent compound without chlorine and methyl substitutions.

Uniqueness

6-chloro-7-methyl-3,3’-biindole-2,2’(1H,1’H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(6-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2/c1-8-11(18)7-6-10-14(17(22)20-15(8)10)13-9-4-2-3-5-12(9)19-16(13)21/h2-7,20,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKETUAFMJXYLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2C3=C4C=CC=CC4=NC3=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one
Reactant of Route 2
3-(6-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one
Reactant of Route 3
3-(6-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one
Reactant of Route 4
3-(6-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one
Reactant of Route 5
3-(6-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one
Reactant of Route 6
3-(6-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.